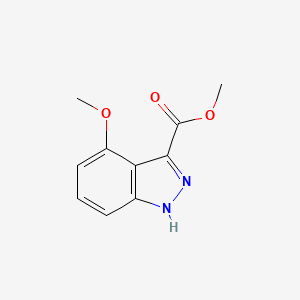

Methyl 4-methoxy-1H-indazole-3-carboxylate

Description

Methyl 4-methoxy-1H-indazole-3-carboxylate (CAS: 865887-07-6) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.2 g/mol. It features a methoxy group (-OCH₃) at the 4-position of the indazole ring and a methyl ester (-COOCH₃) at the 3-position. This compound is primarily used in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name |

methyl 4-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)9(12-11-6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTKTZDEOKQZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696361 | |

| Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-07-6 | |

| Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Starting Material: 2H-Indazole-3-carboxylic acid

- Reagents: Methanol, sulfuric acid (catalyst)

- Reaction Conditions: Reflux for approximately 16 hours

- Workup: Concentration under reduced pressure, partitioning between ethyl acetate and water, washing with saturated sodium bicarbonate solution, drying, and purification via chromatography

Results:

- Yield: Approximately 93%

- Reaction Mechanism: Acid-catalyzed Fischer esterification, where the carboxylic acid reacts with methanol to form the methyl ester

Data:

| Parameter | Details |

|---|---|

| Reaction time | 16 hours |

| Yield | 93% |

| Solvent | Methanol |

| Catalyst | Sulfuric acid |

This method is efficient, high-yielding, and suitable for large-scale synthesis, providing a reliable route to methyl 4-methoxy-1H-indazole-3-carboxylate when starting from indazole-3-carboxylic acids.

Direct Synthesis via Intramolecular Oxidative C−H Amination

Recent advances have introduced oxidative C−H amination as a versatile route to indazoles, including methyl 4-methoxy derivatives, through intramolecular cyclization facilitated by metal catalysts.

Procedure:

- Reagents: Silver(I) salts (e.g., silver acetate), copper(II) salts (e.g., Cu(II) acetate), oxidants like tert-butyl hydroperoxide

- Substrate: Aromatic hydrazones or related precursors bearing methoxy groups at the appropriate positions

- Reaction Conditions: Elevated temperatures (around 80–120°C), often under inert atmosphere

- Workup: Purification by chromatography

Mechanism:

- The process involves oxidation of the aromatic C−H bond adjacent to the hydrazine moiety, forming a nitrogen-centered radical

- Intramolecular C−N bond formation occurs, leading to the indazole core

- The methoxy group influences regioselectivity and electronic properties

Data:

| Catalyst | Oxidant | Temperature | Yield | Reference |

|---|---|---|---|---|

| Silver(I) salts | tert-Butyl hydroperoxide | 80–120°C | Variable, often >70% | ACS Omega (2021) |

This route allows the synthesis of diverse indazoles with functional groups, including this compound, with good efficiency and functional group tolerance.

Multi-step Synthesis Involving Aromatic Substitutions and Cyclization

Another approach involves constructing the indazole ring via multi-step sequences:

Example:

- Starting Material: 4-Methoxyphenylhydrazine

- Reaction: Cyclization with ethyl acetoacetate derivatives under acidic conditions

- Methylation: Using methyl iodide in the presence of a base

Result:

- Yield: Variable, generally moderate to high depending on conditions

- Advantages: Flexibility in introducing substituents at various positions

Summary of Key Data and Comparative Analysis

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Esterification | Indazole-3-carboxylic acid | Methanol, sulfuric acid | Reflux, 16 hours | 93% | Simple, high yield, scalable |

| Oxidative C−H amination | Aromatic hydrazones | Silver(I), copper(II) salts | 80–120°C | >70% | Versatile, functional group tolerant |

| Multi-step cyclization | Hydrazines + carboxylates | Methylating agents | Variable | Moderate to high | Structural diversity |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group in precursors can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1H-indazole-3-carboxylate, while reduction of the nitro group in precursors can produce 2-amino-4-methoxy-1H-indazole-3-carboxylate .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methoxy-1H-indazole-3-carboxylate is primarily investigated for its role as a pharmacological agent. It has been identified as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific enzymes and receptors.

Inhibitory Activity

Research indicates that derivatives of indazole compounds, including this compound, exhibit inhibitory activity against human neutrophil elastase (HNE). This enzyme plays a crucial role in inflammatory processes, making these compounds potential candidates for treating inflammatory diseases .

Protein Kinase Inhibition

Another significant application is in the development of protein kinase inhibitors. This compound has shown promise in the preparation of indazole-pyridine-based protein kinase/Akt inhibitors, which are vital in cancer therapy due to their role in cell survival and proliferation pathways .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions, including:

- Condensation Reactions : The compound can be synthesized through the condensation of appropriate indazole derivatives with methoxycarbonyl compounds.

- Reflux Methods : Commonly, refluxing the reactants in an organic solvent facilitates the formation of the desired ester.

Case Study 1: Anti-inflammatory Potential

A study published in a peer-reviewed journal demonstrated that this compound derivatives effectively reduced inflammation markers in vitro. These findings suggest that this compound could be developed into anti-inflammatory drugs targeting HNE activity .

Case Study 2: Cancer Therapeutics

Research exploring the efficacy of indazole derivatives as protein kinase inhibitors has shown that this compound can inhibit specific cancer cell lines' growth by targeting Akt pathways. This study highlights its potential as a therapeutic agent in oncology.

Toxicological Profile and Safety

Understanding the safety profile of this compound is essential for its application in drug development. Preliminary toxicological assessments indicate low toxicity levels at therapeutic doses; however, further studies are warranted to establish comprehensive safety data .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indazole-3-carboxylate is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some indazole derivatives inhibit specific kinases involved in cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in organic solvents like DMSO; requires sonication or heating for dissolution .

- Storage : Stable at 2–8°C in a moisture-free environment; long-term storage at -80°C recommended .

- Purity : >97% (as per GLPBIO’s quality control) .

Comparison with Structurally Similar Compounds

The structural analogs of methyl 4-methoxy-1H-indazole-3-carboxylate differ in substituent positions, ester groups, or additional functional groups. Below is a systematic comparison:

Variation in Methoxy Substitution Position

Key Findings :

Variation in Ester Group

Key Findings :

Derivatives with Additional Substituents

Key Findings :

Biological Activity

Methyl 4-methoxy-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its methoxy and carboxylate functional groups, has been investigated for its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes current research findings on the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 202.20 g/mol. The structure features a methoxy group at the 4-position and a carboxylate group at the 3-position of the indazole ring, contributing to its unique biological properties.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, potentially leading to anticancer effects. For instance, it can modulate the activity of kinases that play crucial roles in cell proliferation and survival .

- Receptor Binding : It may also interact with receptors that regulate critical biological processes, affecting cellular signaling pathways and gene expression .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant activity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the micromolar range .

- Mechanistic Insights : The compound's anticancer effects are associated with its ability to induce apoptosis and inhibit cell migration by downregulating specific oncogenes .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several key enzymes:

- PAK1 Kinase Inhibition : this compound derivatives have shown promising results as PAK1 inhibitors, which are important in cancer metastasis. The structure-activity relationship (SAR) studies suggest that certain substitutions enhance inhibitory potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (methoxy) | Enhances binding affinity to targets |

| 3-position (carboxylate) | Critical for enzyme inhibition |

| Additional substitutions | Can improve selectivity and potency |

Research indicates that modifying these positions can lead to derivatives with enhanced biological activities, allowing for targeted drug design .

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated:

- Cell Line Sensitivity : Significant inhibition was observed in MDA-MB-231 cells with an IC50 value of approximately 25 µM.

- Mechanism Elucidation : Further analysis revealed that the compound triggers apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell survival.

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of this compound:

- PAK1 Inhibition : The derivative exhibited an IC50 value of 9.8 nM against PAK1, demonstrating high selectivity compared to other kinases tested.

- Biological Implications : This selectivity suggests potential therapeutic applications in cancer treatment where PAK1 is implicated in tumor progression .

Q & A

Q. Methodological Approach :

- Step 1 : Start with a nucleophilic substitution or esterification reaction, using methyl chloroformate to introduce the methoxycarbonyl group at the indazole C3 position.

- Step 2 : Control reaction temperature (typically 0–25°C) to minimize side reactions like over-alkylation.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

- Key Parameters : Monitor pH during workup to prevent hydrolysis of the ester group. Use anhydrous solvents to avoid moisture-sensitive intermediates .

What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

Q. Advanced Considerations :

- Data Quality : High-resolution data (≤1.0 Å) is critical due to the compound’s planar indazole ring and potential for disorder in the methoxy group.

- Software : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or pseudo-symmetry, which are common in heterocyclic systems .

- Validation : Apply the CIF check in PLATON to validate hydrogen bonding and torsional angles. Cross-validate with spectroscopic data (e.g., NMR) to resolve ambiguities .

Which spectroscopic techniques are most effective for characterizing substituent positions in this compound?

Q. Methodological Guide :

How should researchers design in vitro experiments to evaluate the biological activity of this compound?

Q. Experimental Design :

- Target Selection : Prioritize kinase or protease inhibition assays due to indazole’s role in modulating enzyme activity.

- Dose Range : Test concentrations from 1 nM to 100 µM, using DMSO as a solvent (≤0.1% final concentration).

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls.

- Validation : Replicate experiments (n ≥ 3) and use ANOVA for statistical analysis. Reference structurally similar compounds (e.g., methyl-substituted indazoles) for activity benchmarks .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Q. Stability Protocols :

- Thermal Stability : Store samples at 2–8°C (short-term) or -20°C (long-term) in sealed, desiccated containers. Conduct accelerated aging studies at 40°C/75% RH for 4 weeks .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Use amber glass vials to prevent photooxidation .

- Hydrolysis : Test pH-dependent stability (pH 1–13) using buffered solutions. Monitor ester group hydrolysis via LC-MS .

How can researchers resolve contradictions in reported biological or spectroscopic data for this compound?

Q. Critical Analysis Framework :

Reproducibility : Repeat experiments under standardized conditions (e.g., solvent purity, equipment calibration).

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Collaboration : Consult crystallographic databases (e.g., CCDC) to resolve structural ambiguities .

What strategies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

Q. Derivative Synthesis Approaches :

- Functional Group Modification : Replace the methoxy group with halides (e.g., Cl, Br) via electrophilic substitution.

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or amide coupling .

- Heterocycle Fusion : Introduce fused rings (e.g., pyrazole, isoxazole) at the indazole core using cycloaddition reactions .

Which analytical techniques are essential for confirming purity in multi-step syntheses?

Q. Purity Assessment Workflow :

How can computational modeling enhance the study of this compound’s reactivity?

Q. Integration of Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.

- Docking Studies : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina.

- MD Simulations : Assess solvation effects and conformational stability in aqueous environments .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Safety Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.

- Spill Management : Neutralize acidic/basic spills with appropriate adsorbents (e.g., sodium bicarbonate for acids) .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.